molecular formula C21H21NO4 B13147867 2,4-Bis(2,4-dimethoxyphenyl)pyridine

2,4-Bis(2,4-dimethoxyphenyl)pyridine

Cat. No.: B13147867
M. Wt: 351.4 g/mol
InChI Key: NWXHAZZDHHSDTJ-UHFFFAOYSA-N
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Description

2,4-Bis(2,4-dimethoxyphenyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two 2,4-dimethoxyphenyl groups attached to the 2 and 4 positions of a pyridine ring. Pyridine derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(2,4-dimethoxyphenyl)pyridine typically involves the reaction of 4-bromo acetophenone and 3,4-dimethoxy benzaldehyde in the presence of ethanol and sodium hydroxide solution. This reaction produces a chalcone intermediate, which is then treated with 2-cyanothioacetamide to form the pyridine derivative . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(2,4-dimethoxyphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration and bromine for halogenation are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

2,4-Bis(2,4-dimethoxyphenyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its biological activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Bis(2,4-dimethoxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial cells . Additionally, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Bis(3,4-dimethoxyphenyl)pyridine: Similar structure but with different substitution patterns on the aromatic rings.

    2,4-Bis(2,5-dimethoxyphenyl)pyridine: Another derivative with different positions of methoxy groups.

Uniqueness

2,4-Bis(2,4-dimethoxyphenyl)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 4 positions of the aromatic rings can enhance its electron-donating properties, making it more reactive in certain chemical reactions compared to its analogs.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

2,4-bis(2,4-dimethoxyphenyl)pyridine

InChI

InChI=1S/C21H21NO4/c1-23-15-5-7-17(20(12-15)25-3)14-9-10-22-19(11-14)18-8-6-16(24-2)13-21(18)26-4/h5-13H,1-4H3

InChI Key

NWXHAZZDHHSDTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=NC=C2)C3=C(C=C(C=C3)OC)OC)OC

Origin of Product

United States

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